SRT3025

Übersicht

Beschreibung

SRT3025 ist ein niedermolekularer Aktivator von Sirtuin 1 (Sirt1), einer Proteindesacetylase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Alterung, Stoffwechsel und Entzündungen . This compound wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Atherosklerose, Osteoporose und Knochenmarksversagenssyndromen untersucht .

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Thiazol- und Pyridinringen, gefolgt von deren Kupplung zur Bildung der endgültigen Verbindung. Der Syntheseweg beinhaltet typischerweise die Verwendung von Reagenzien wie Thionylchlorid, Natriumhydrid und verschiedenen organischen Lösungsmitteln unter kontrollierten Bedingungen . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.

Vorbereitungsmethoden

The synthesis of SRT3025 involves multiple steps, including the formation of thiazole and pyridine rings, followed by their coupling to form the final compound. The synthetic route typically involves the use of reagents such as thionyl chloride, sodium hydride, and various organic solvents under controlled conditions . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Conditions

The synthesis of SRT3025 involves multi-step organic reactions to construct its imidazo[1,2-b]thiazole scaffold and functionalize substituents. Key steps include:

Core Thiazole Formation

-

Reagents : Thioamide and α-haloketone under basic conditions.

-

Mechanism : Cyclization via nucleophilic attack and elimination to form the thiazole ring .

Substitution Reactions

-

Functionalization : Introduction of methoxypropyl and phenyl groups via nucleophilic aromatic substitution .

Coupling Reactions

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to attach aromatic moieties (e.g., quinoxaline derivatives) .

-

Peptide Coupling : Use of HATU and collidine to couple carboxylic acids to amine intermediates, achieving yields of 53–81% after deprotection .

Deprotection

Table 1: Optimization of Solvent Conditions in Thiazole Synthesis

| Solvent | Reaction Time (h) | Temperature | Yield (%) |

|---|---|---|---|

| Butanone | 48 | Reflux | 10 |

| Acetone | 20 | Reflux | 28 |

| Ethanol | 22 | Reflux | 44 |

Source: Reaction optimization data from imidazo[1,2-b]thiazole synthesis studies .

Reaction Mechanisms and Byproducts

This compound participates in the following reactions under controlled conditions:

Oxidation

-

Agents : Hydrogen peroxide or m-chloroperbenzoic acid.

-

Products : Sulfoxide or sulfone derivatives, which may alter SIRT1 binding affinity .

Reduction

-

Agents : Sodium borohydride or lithium aluminum hydride.

-

Products : Reduced forms with modified biological activity .

Solvent Interactions

-

Stability : this compound remains stable in DMSO and ethanol but degrades in aqueous solutions over time .

Synthetic Efficiency

-

Ethanol as a solvent improves yield (44%) compared to butanone (10%) or acetone (28%) .

-

Palladium catalysts enhance coupling efficiency for aromatic substituents .

Biochemical Stability

-

This compound maintains integrity in plasma and liver mitochondria, with a half-life exceeding 24 hours in vitro .

-

Degradation products under oxidative conditions include sulfonic acid derivatives, which lack SIRT1 activation .

Formulation Challenges

-

Liposome encapsulation (3025@ML) requires chloroform/methanol solvent systems to ensure drug loading efficiency (85–92%) .

Mechanistic Insights from In Vitro Studies

-

SIRT1 Binding : this compound stabilizes the "closed" conformation of SIRT1, enhancing deacetylation of substrates like FoxO1 and p65 .

-

Metabolic Effects : Inhibits PI3K/AKT/mTOR signaling, reducing PKM2 and FASN expression in cancer cells .

Table 2: Impact of this compound on Metabolic Regulators

| Target | Effect | Experimental Model |

|---|---|---|

| PKM2 | ↓ Expression (50–70%) | Bladder cancer cells |

| FASN | ↓ Activity (40–60%) | Hepatocytes |

| PI3K/AKT/mTOR | ↓ Phosphorylation (30–50%) | T24/5637 cells |

Wissenschaftliche Forschungsanwendungen

Hematological Applications

Hematopoietic Stem Cell Expansion

SRT3025 has shown promising results in expanding hematopoietic stem and progenitor cells (HSPCs). In studies involving Fancd2 knockout mice, chronic administration of this compound resulted in significant increases in platelet and white blood cell counts, indicating enhanced hematopoietic function. Specifically, the treatment improved the number of splenic colonies formed by bone marrow cells, suggesting a beneficial effect on HSPC proliferation and function .

Mechanisms of Action

The underlying mechanism appears to involve enhanced cell cycle progression among HSPCs, as evidenced by flow cytometry analyses demonstrating increased proliferation rates in this compound-treated mice. Furthermore, this compound administration mitigated acetaldehyde-induced damage to the hematopoietic system, highlighting its protective effects against toxic metabolites .

Cardiovascular Health

Atheroprotection

This compound has been identified as a promising agent for atheroprotection, particularly in models of atherosclerosis. In Apoe knockout mice fed a high-cholesterol diet, this compound treatment led to decreased plasma levels of LDL-cholesterol and total cholesterol, as well as reduced atherosclerotic lesions. The drug's mechanism involves the reduction of proprotein convertase subtilisin/kexin type 9 (Pcsk9) secretion, which is crucial for maintaining LDL receptor (Ldlr) levels .

In Vitro Studies

In vitro experiments demonstrated that this compound treatment increased Ldlr protein expression while reducing Pcsk9 secretion in hepatocytes. This post-translational effect enhances LDL uptake and contributes to lowering cholesterol levels in circulation . The activation of Sirt1 by this compound was confirmed to be effective through allosteric binding mechanisms that do not affect mutant forms of Sirt1 resistant to activation .

Metabolic Disorders

Effects on Metabolism

This compound mimics caloric restriction effects by promoting weight management without altering food intake. Studies indicated that it reduces epididymal white adipose tissue accumulation, suggesting potential applications in obesity management and metabolic syndrome treatment . Furthermore, the drug's ability to enhance insulin sensitivity through Sirt1 activation positions it as a candidate for addressing type 2 diabetes and related metabolic disorders.

Data Summary

The following table summarizes key findings from studies investigating the applications of this compound:

Wirkmechanismus

SRT3025 exerts its effects primarily through the activation of sirtuin 1. This activation leads to the deacetylation of various substrates, including transcription factors and histones, which in turn regulate gene expression and cellular processes . For example, this compound reduces the acetylation of the nuclear factor kappa-light-chain-enhancer of activated B cells subunit p65, thereby inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway and reducing inflammation . Additionally, this compound down-regulates sclerostin expression, which is a negative regulator of bone formation, thereby promoting bone health .

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen gehören SRT2183 und Resveratrol . Im Vergleich zu diesen Verbindungen hat SRT3025 in bestimmten Anwendungen deutliche Vorteile gezeigt:

Biologische Aktivität

SRT3025 is a selective activator of Sirtuin 1 (Sirt1), a member of the sirtuin family of proteins that play crucial roles in cellular processes such as metabolism, inflammation, and aging. This compound has been investigated for its potential therapeutic applications in various biological contexts, including hematopoiesis, atherosclerosis, and osteoclastogenesis.

Sirt1 activation by this compound leads to deacetylation of various substrates involved in cellular signaling pathways. This mechanism is pivotal in regulating lipid metabolism, cell proliferation, and apoptosis. The activation of Sirt1 has been linked to beneficial effects on cardiovascular health and hematological function.

Hematopoietic Stem Cell Expansion

Research indicates that this compound significantly enhances the expansion of hematopoietic stem and progenitor cells (HSPCs). In a study involving Fancd2 mutant mice, chronic treatment with this compound resulted in:

- Increased platelet and white blood cell counts.

- Improved hematological parameters compared to placebo-treated controls.

- Protection against acetaldehyde-induced hematopoietic damage.

Table 1 summarizes the hematological parameters observed after this compound treatment:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Platelet Count | Lower | Higher |

| White Blood Cell Count | Lower | Higher |

| Mean Corpuscular Volume (MCV) | Higher | Lower |

These findings suggest that this compound may enhance HSPC proliferation without affecting stem cell quiescence, indicating distinct mechanisms compared to other sirtuin activators like resveratrol .

Atheroprotection

This compound has also been shown to provide atheroprotection in apolipoprotein E-deficient (Apoe(-/-)) mice. In a study where these mice were fed a high-cholesterol diet supplemented with this compound for 12 weeks, results included:

- Decreased plasma levels of LDL-cholesterol and total cholesterol.

- Reduced atherosclerosis development.

- Enhanced expression of the LDL receptor (Ldlr) protein without affecting mRNA levels.

This indicates that this compound exerts its effects through post-translational modifications rather than transcriptional changes .

Inhibition of Osteoclastogenesis

In vitro studies have demonstrated that this compound inhibits RANKL-induced osteoclastogenesis in bone marrow-derived macrophages. The compound activates AMPK and decreases acetylation of RelA/p65, critical for NF-κB activation. Notably, these effects were observed even in conditions where Sirt1 was deficient, suggesting alternative pathways may be involved .

Case Studies and Clinical Implications

While extensive animal studies have shown promising results for this compound, clinical trials are necessary to evaluate its efficacy and safety in humans. Current research emphasizes the need for further investigation into its role in metabolic diseases and conditions associated with aging.

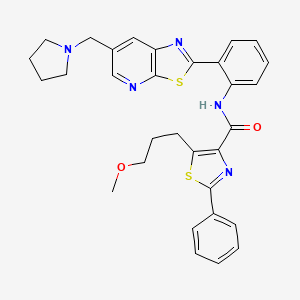

Eigenschaften

IUPAC Name |

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O2S2/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRXPMZNBRXCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336673 | |

| Record name | SRT-3025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231952-55-8 | |

| Record name | SRT-3025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231952558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-3025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-3025 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4WQ6846SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.